molecular formula C21H29N5OS B2990107 2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-35-3

2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2990107
CAS RN: 898366-35-3
M. Wt: 399.56
InChI Key: GRBPFWJRVJTOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized. For example, a compound with a similar structure, “2-Chloro-5-chloromethylpyridine”, was synthesized by adding 2-Chloro-5-chloromethylpyridine and N-ethylpiperazine to a reaction flask, raising the temperature to 60-70 °C, stirring for 2 hours, cooling to room temperature, adding Potassium carbonate, stirring for 10 minutes, separating the aqueous phase, and drying to give the product .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms. This research underscores the potential of these compounds in developing new antimicrobial agents (Başoğlu, Ulker, Karaoglu, & Demirbas, 2013).

Thiazolidinones as Antimicrobial Agents

Another study focused on the synthesis and biological evaluation of thiazolidinone derivatives as antimicrobial agents. These compounds demonstrated significant inhibition against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Patel, Kumari, & Patel, 2012).

Anti-Inflammatory and Oxidative Stress Applications

Research into thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products revealed their anti-inflammatory activities. These findings contribute to understanding the anti-inflammatory potential of thiazolo-triazole compounds, with implications for treating inflammatory conditions (Tozkoparan et al., 1999).

Protective Effects Against Ethanol-Induced Oxidative Stress

A series of thiazolo[3,2-b]-1,2,4-triazoles were investigated for their protective effects against ethanol-induced oxidative stress in mice. Some compounds effectively ameliorated peroxidative injury in liver and brain tissues, suggesting their potential role in managing ethanol-induced oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).

EGFR Inhibitors for Anti-Cancer Properties

The study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors detailed the tautomeric properties, conformations, and anti-cancer properties mechanism. This research offers insights into designing effective anti-cancer drugs by targeting the EGFR pathway (Karayel, 2021).

properties

IUPAC Name

2-ethyl-5-[(4-ethylphenyl)-(4-ethylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5OS/c1-4-15-7-9-16(10-8-15)18(25-13-11-24(6-3)12-14-25)19-20(27)26-21(28-19)22-17(5-2)23-26/h7-10,18,27H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBPFWJRVJTOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.